molecular formula C12H21NO4 B1363503 trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid CAS No. 1414958-09-0

trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid

Cat. No.: B1363503
CAS No.: 1414958-09-0
M. Wt: 243.3 g/mol
InChI Key: ZFQQTPBWJCJGSV-RKDXNWHRSA-N
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Mechanism of Action

Target of Action

Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is a pharmaceutical intermediate The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound is used as an intermediate in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific context of its use.

Biochemical Pathways

As an intermediate, its role in biochemical pathways would likely be determined by the final compounds it is used to synthesize .

Result of Action

As an intermediate, its effects would likely be determined by the final compounds it is used to synthesize .

Biochemical Analysis

Biochemical Properties

Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of piperazine-based CCR5 antagonists . These interactions are crucial for the formation of bioactive compounds that can modulate biological pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds that exhibit activity in cell culture comparable to free drugs . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a key building block in the synthesis of pharmaceutical intermediates, where it can replace ester functions with amino groups . This modification is critical for the development of bioactive compounds that can target specific biological pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be stored and used effectively in various experimental conditions . Long-term effects on cellular function have also been observed, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been reported . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is used as an intermediate in the synthesis of various complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules .

Medicine: In medicine, this compound is used in the development of drugs targeting specific pathways. Its derivatives have shown potential in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including polymer synthesis and material science .

Comparison with Similar Compounds

Uniqueness: trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is unique due to the presence of both the Boc protection group and the methyl group at the 3-position. This combination provides distinct reactivity and biological activity compared to other similar compounds .

Biological Activity

trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid, a derivative of piperidine, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H21NO4\text{C}_{12}\text{H}_{21}\text{N}\text{O}_{4}

It features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The presence of the carboxylic acid group allows for further modifications that can enhance its biological activity.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling in the brain, potentially improving cognitive function .
  • Receptor Modulation : It interacts with muscarinic acetylcholine receptors, influencing cellular proliferation and apoptosis resistance, thereby playing a role in cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .
  • Mechanistic Insights : The compound's structure facilitates hydrophobic interactions with protein binding sites, enhancing its efficacy as an anticancer agent. This is particularly relevant in targeting pathways associated with inflammation and cancer progression .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases:

  • Alzheimer's Disease Models : In experimental models, this compound demonstrated improved cognitive outcomes by enhancing cholinergic neurotransmission through enzyme inhibition .

Study 1: Anticancer Activity Evaluation

A study investigated the effects of this compound on colorectal cancer cells. The findings revealed:

Parameter Control Group Treatment Group P-value
Cell Viability (%)85 ± 545 ± 7<0.01
Apoptosis Rate (%)10 ± 235 ± 5<0.05

These results indicate a significant reduction in cell viability and an increase in apoptosis rates upon treatment with the compound, underscoring its potential as an anticancer agent.

Study 2: Neuroprotective Effects

In a separate study focusing on Alzheimer's disease models, this compound was administered to evaluate its effects on cognitive function:

Assessment Tool Control Group Treatment Group P-value
Morris Water Maze Latency (s)120 ± 1080 ± 15<0.01
AChE Activity (μmol/min/mg)0.35 ± 0.050.20 ± 0.03<0.01

The treatment group exhibited significantly improved performance in spatial learning tasks and reduced AChE activity, indicating enhanced cognitive function.

Properties

IUPAC Name

(3S,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQTPBWJCJGSV-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-09-0
Record name trans-1-Boc-3-methylpiperidine-4-carboxylic acid
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